molecular formula C11H15NO3 B2684214 Methyl 2-(dimethylamino)-6-methoxybenzoate CAS No. 2193066-83-8

Methyl 2-(dimethylamino)-6-methoxybenzoate

Cat. No.: B2684214
CAS No.: 2193066-83-8
M. Wt: 209.245
InChI Key: WWPSGKWMLPBAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethylamino)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-(dimethylamino)-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-(dimethylamino)-6-methoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst. This method offers a high yield and is suitable for large-scale production .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-(dimethylamino)-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(dimethylamino)benzoate
  • Methyl 2-(methoxy)benzoate
  • Methyl 2-(dimethylamino)-5-methoxybenzoate

Uniqueness

Methyl 2-(dimethylamino)-6-methoxybenzoate is unique due to the specific positioning of the dimethylamino and methoxy groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

methyl 2-(dimethylamino)-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)8-6-5-7-9(14-3)10(8)11(13)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSGKWMLPBAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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